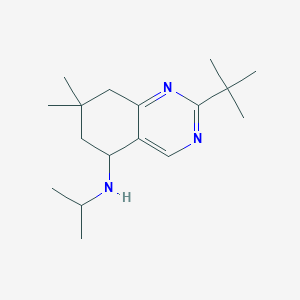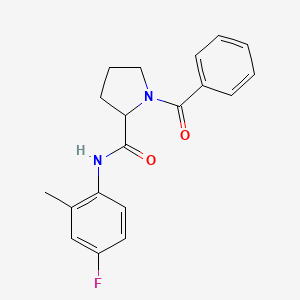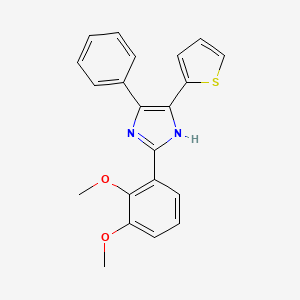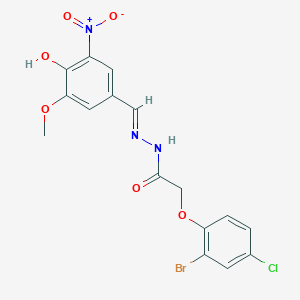
2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine, also known as TDBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDBQ belongs to the family of quinazolinamines, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress and inflammation, inducing apoptosis, inhibiting cell proliferation, and modulating gene expression. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine for lab experiments is its potent anti-cancer and neuroprotective activity. This compound has also been found to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the evaluation of this compound in clinical trials could provide valuable insights into its efficacy and safety in humans.
Synthesis Methods
The synthesis of 2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine involves the reaction between 2-tert-butyl-4-chloro-5,6-dihydroquinazoline and N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound as a white crystalline solid with a melting point of 246-250°C.
Scientific Research Applications
2-tert-butyl-N-isopropyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
2-tert-butyl-7,7-dimethyl-N-propan-2-yl-6,8-dihydro-5H-quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-11(2)19-13-8-17(6,7)9-14-12(13)10-18-15(20-14)16(3,4)5/h10-11,13,19H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPXIYRLGBLRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(CC2=NC(=NC=C12)C(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6013727.png)
![isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B6013735.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013761.png)
![2-amino-5-(4-ethoxyphenyl)-5,11-dihydro-3H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-4,6-dione](/img/structure/B6013770.png)
![ethyl {2-methoxy-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B6013771.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6013784.png)
![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)
![methyl 2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B6013796.png)
![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6013805.png)
![7-(2-chloro-6-fluorobenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013811.png)

